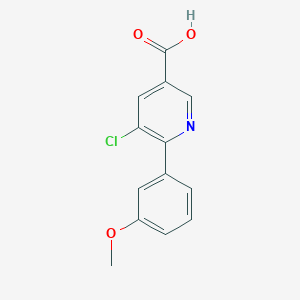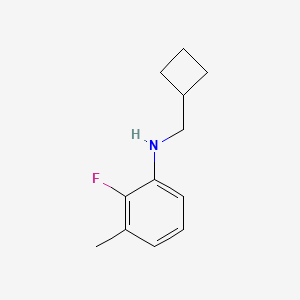
4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It is characterized by a piperidine ring substituted with a phenoxymethyl group, which is further substituted with an amino and a methyl group. The tert-butyl ester group is attached to the carboxylic acid moiety, providing stability and influencing the compound’s solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
-
Formation of the Phenoxymethyl Intermediate
Starting Material: 2-Amino-3-methylphenol.
Reaction: The phenol group is reacted with a suitable halomethylating agent (e.g., chloromethyl methyl ether) under basic conditions to form the phenoxymethyl intermediate.
-
Piperidine Ring Formation
Starting Material: The phenoxymethyl intermediate.
Reaction: The intermediate is reacted with piperidine under nucleophilic substitution conditions to form the piperidine derivative.
-
Esterification
Starting Material: The piperidine derivative.
Reaction: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid catalyst (e.g., sulfuric acid) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Conducted under anhydrous conditions or in the presence of a solvent like ethanol.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can introduce various functional groups into the phenoxymethyl moiety.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, influencing the reactivity and selectivity of the catalyst.
Biology
Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and protein-ligand binding.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Tools: Used in the synthesis of compounds for diagnostic imaging.
Industry
Material Science: Employed in the development of new materials with specific properties, such as polymers and resins.
Agriculture: Used in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxymethyl group can interact with hydrophobic pockets in proteins, affecting their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with an azetidine ring instead of a piperidine ring.
4-(2-Amino-3-methyl-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring, offering different steric and electronic properties.
Uniqueness
4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its piperidine ring provides a balance of rigidity and flexibility, making it a versatile scaffold in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
tert-butyl 4-[(2-amino-3-methylphenoxy)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-6-5-7-15(16(13)19)22-12-14-8-10-20(11-9-14)17(21)23-18(2,3)4/h5-7,14H,8-12,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUFHDPEFGWAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














